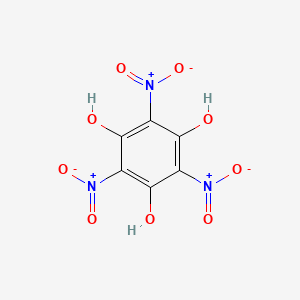
Trinitrophloroglucinol
Cat. No. B1230728
Key on ui cas rn:
4328-17-0
M. Wt: 261.1 g/mol
InChI Key: WUCYBAXJJOWQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03933926
Procedure details


A process for the production of trinitrophloroglucinol comprising adding a liquid suspension containing from about 4 to about 20 percent weight/volume of trinitrosophloroglucinol over a period of time sufficient to form trinitrophloroglucinol to a nitric acid solution containing between 45 and 100 percent by weight of nitric acid, said solution being maintained at a temperature in the range from about 45° to 100°C.

Name
trinitrosophloroglucinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]([OH:10])=[C:8]([N+:11]([O-:13])=[O:12])[C:7]([OH:14])=[C:6]([N+:15]([O-:17])=[O:16])[C:5]=1[OH:18])([O-:3])=[O:2].N(C1C(O)=C(N=O)C(O)=C(N=O)C=1O)=[O:20]>>[N+:1]([C:4]1[C:9]([OH:10])=[C:8]([N+:11]([O-:13])=[O:12])[C:7]([OH:14])=[C:6]([N+:15]([O-:17])=[O:16])[C:5]=1[OH:18])([O-:3])=[O:2].[N+:15]([O-:17])([OH:20])=[O:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])O
|
Step Two
|
Name
|
trinitrosophloroglucinol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)C1=C(C(=C(C(=C1O)N=O)O)N=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
